辛基 2,3,4,6-O-四乙酰基-β-D-甘露糖吡喃苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

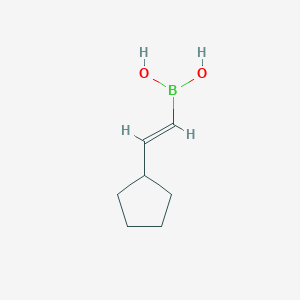

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a chemical compound that has been widely used in scientific research. It is a non-ionic detergent that is commonly used to solubilize membrane proteins. This compound has a unique structure that allows it to interact with hydrophobic regions of proteins, making it an effective tool for studying membrane proteins.

科学研究应用

Application 1: Preparation of Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses

Scientific Field

Chemistry

Summary of Application

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses . These compounds have a variety of biological activities and are associated with the presence of phenolic glycosides .

Methods of Application

The key features of the synthetic scheme are the formation of the β-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose .

Results

The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Application 2: Assay of N-acetylglucosaminyltransferase-I Activity

Scientific Field

Biochemistry

Summary of Application

Octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, which can be synthesized from Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside, is used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity .

Methods of Application

The synthesis involves the formation of the β-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose .

Results

The trisaccharide is shown to be an acceptor for N-acetylglucosaminyltransferase-I with a KM of 585 µm .

Application 3: Preparation of Hybrid Liposomes

Scientific Field

Biophysics and Nanomedicine

Summary of Application

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside can be used to prepare hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP). These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Methods of Application

The biophysical properties of these hybrid membranes are investigated using differential scanning calorimetry, dynamic light scattering, and scanning electron microscopy .

Results

Lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage. Furthermore, electronic microscopy revealed the presence of well-defined liposomes .

Application 4: Solubilization of Membrane Proteins

Summary of Application

Octyl β-D-thioglucopyranoside, which can be synthesized from Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside, is a mild nonionic detergent that is used for cell lysis or to solubilize membrane proteins without denaturing them .

Methods of Application

This compound is particularly useful in order to crystallize membrane proteins or to reconstitute them into lipid bilayers .

Results

It has a critical micelle concentration of 9 mM, and the presence of the thioether linkage makes it resistant to degradation by beta-glucosidase enzymes .

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGLREVZONTJLS-LXHROKJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

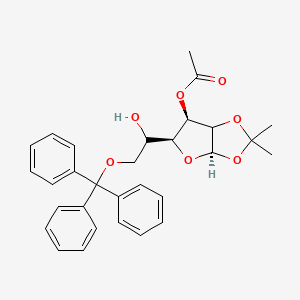

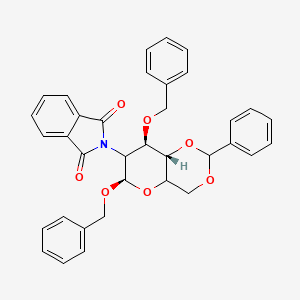

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

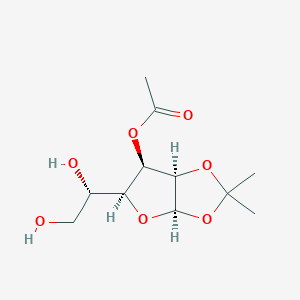

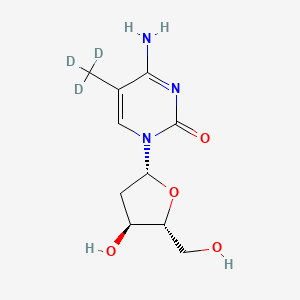

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)

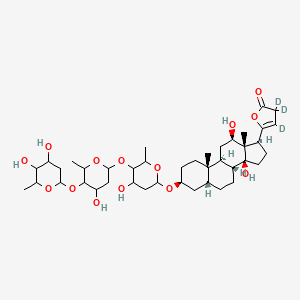

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)